molecular formula C11H15O5P B14407538 Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester CAS No. 87600-56-4

Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester

Cat. No.: B14407538
CAS No.: 87600-56-4
M. Wt: 258.21 g/mol
InChI Key: RTWVMLDKXDMHRG-UHFFFAOYSA-N
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Description

Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group This compound is notable for its structural features, which include a phosphonic acid moiety bonded to a dimethyl ester and a 4-methoxyphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction entails the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For instance, trimethyl phosphite can be reacted with methyl iodide to yield dimethyl methylphosphonate . The reaction conditions generally require a solvent such as toluene and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of phosphonic acid esters often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The Michaelis-Arbuzov reaction is scaled up using automated systems that precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphonate ester to a phosphonic acid derivative.

    Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized phosphonates.

Scientific Research Applications

Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism by which phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrate of enzymes that process phosphates. This inhibition can disrupt normal enzyme function, leading to various biological effects. The pathways involved often include those related to phosphate metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.

    Glyphosate: A widely known herbicide that also contains a phosphonic acid moiety.

    Ethephon: A plant growth regulator with a phosphonic acid group.

Uniqueness

Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is unique due to its specific structural features, which combine a phosphonic acid ester with a 4-methoxyphenylacetyl group. This combination imparts distinct chemical properties and potential for specialized applications in research and industry.

Properties

CAS No.

87600-56-4

Molecular Formula

C11H15O5P

Molecular Weight

258.21 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H15O5P/c1-14-10-6-4-9(5-7-10)8-11(12)17(13,15-2)16-3/h4-7H,8H2,1-3H3

InChI Key

RTWVMLDKXDMHRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)P(=O)(OC)OC

Origin of Product

United States

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